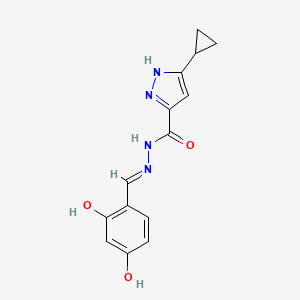
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学研究应用
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of this compound include:
1. Cancer Research: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
2. Neurodegenerative Diseases: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This makes it a potential candidate for the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential candidate for the development of new anti-inflammatory therapies.
作用机制
The mechanism of action of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. The compound has been shown to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Anticancer: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation in various animal models.
实验室实验的优点和局限性
The advantages of using 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include:
1. Wide range of applications: The compound has been found to have a wide range of applications in scientific research, making it a valuable tool for researchers in various fields.
2. Well-studied: The compound has been extensively studied, and its properties and effects are well understood.
3. High purity: The synthesis method of the compound has been optimized to achieve high yields and purity, ensuring that the results of lab experiments are reliable.
The limitations of using 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include:
1. Limited availability: The compound is not widely available, and its synthesis is complex and time-consuming.
2. Cost: The synthesis of the compound is expensive, making it difficult for researchers with limited funding to use it in their experiments.
3. Safety concerns: The compound has not been extensively tested for its toxicity and safety, and caution should be exercised when handling it in lab experiments.
未来方向
There are several future directions for the study of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. Some of these include:
1. Development of new cancer therapies: The anticancer properties of the compound make it a potential candidate for the development of new cancer therapies.
2. Development of new neuroprotective therapies: The neuroprotective effects of the compound make it a potential candidate for the development of new therapies for neurodegenerative diseases.
3. Further study of the mechanism of action: The mechanism of action of the compound is not fully understood, and further study is needed to elucidate its molecular targets and signaling pathways.
4. Optimization of synthesis method: The synthesis method of the compound can be further optimized to achieve higher yields and purity, making it more accessible to researchers.
5. Toxicity and safety studies: The compound has not been extensively tested for its toxicity and safety, and further studies are needed to ensure its safety for use in humans.
合成方法
The synthesis of 3-cyclopropyl-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of cyclopropyl hydrazine, 2,4-dihydroxybenzaldehyde, and 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.
属性
IUPAC Name |
5-cyclopropyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-10-4-3-9(13(20)5-10)7-15-18-14(21)12-6-11(16-17-12)8-1-2-8/h3-8,19-20H,1-2H2,(H,16,17)(H,18,21)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYPYMXHNDYSC-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-[(E)-(2,4-dihydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

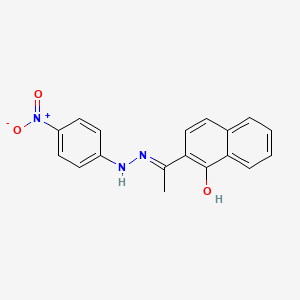
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
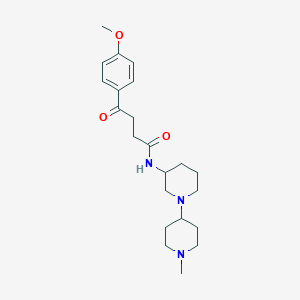
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
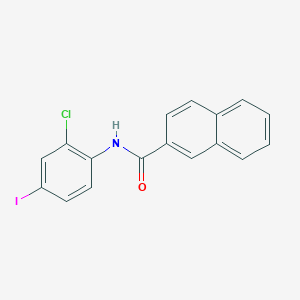
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
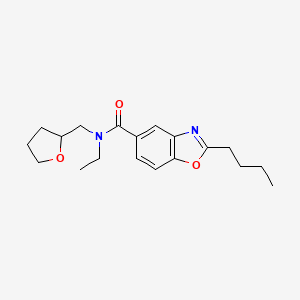
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
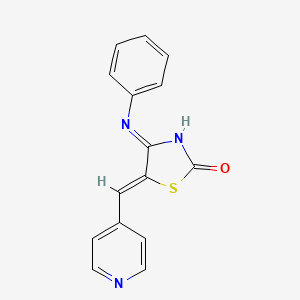
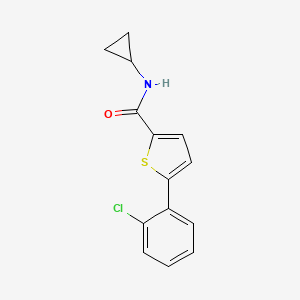
![7-(4-isopropylbenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6004443.png)
![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)